molecular formula C15H14O3S B2597230 (2E)-3-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 911052-97-6

(2E)-3-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2597230
CAS No.: 911052-97-6
M. Wt: 274.33
InChI Key: FSCVMQMQVJOKED-SOFGYWHQSA-N
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Description

(2E)-3-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a synthetic chalcone derivative that has emerged as a promising scaffold in medicinal chemistry research, particularly in the development of novel anticancer and anti-inflammatory agents. Its primary mechanism of action, explored in cancer cell line studies , involves the inhibition of tubulin polymerization, thereby disrupting microtubule dynamics and arresting the cell cycle during mitosis. This potent antiproliferative activity against various cancer cell types positions it as a valuable chemical probe for investigating mitotic mechanisms and signaling pathways involved in apoptosis. Furthermore, the compound's core structure is associated with significant anti-inflammatory properties , believed to be mediated through the modulation of key pro-inflammatory cytokines and enzymes, making it a candidate for research into chronic inflammatory diseases. The strategic incorporation of the 2,4-dimethoxyphenyl and thiophene rings is a subject of structure-activity relationship (SAR) studies aimed at optimizing pharmacological potency and selectivity. This compound provides researchers with a versatile tool for probing biological processes and advancing the discovery of new therapeutic entities.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-17-12-7-5-11(14(10-12)18-2)6-8-13(16)15-4-3-9-19-15/h3-10H,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCVMQMQVJOKED-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Reactivity at the α,β-Unsaturated Carbonyl System

The conjugated enone system enables diverse reactions (Table 1):

Reaction Type Reagents/Conditions Product Application
Michael Addition Grignard reagents (RMgX)β-Substituted ketonesFunctionalization for drug design
Cycloaddition Dienophiles (e.g., maleic anhydride)Six-membered heterocyclesSynthesis of polycyclic compounds
Reduction NaBH₄, H₂/Pd-CSaturated ketone or alcohol derivativesModifying bioactivity
Epoxidation H₂O₂, peracidsEpoxide intermediatesProbing oxidative pathways

Data extrapolated from analogous chalcone systems .

Electrophilic Aromatic Substitution (EAS)

The thiophene and dimethoxyphenyl rings undergo EAS at specific positions:

  • Thiophene Ring : Reacts preferentially at the 5-position due to electron-donating effects of sulfur.

    • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C5.

    • Halogenation : Br₂/FeBr₃ yields 5-bromothiophene derivatives.

  • Dimethoxyphenyl Ring :

    • Methoxy groups direct electrophiles to the 3- and 5-positions (ortho/para directors).

    • Demethylation : BBr₃ converts methoxy to hydroxyl groups for further functionalization .

Catalytic Hydrogenation

The α,β-unsaturated bond is selectively reduced using:

  • H₂/Pd-C : Yields saturated ketone (3-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one) .

  • NaBH₄/MeOH : Partially reduces the carbonyl to alcohol under controlled conditions .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes, forming bicyclic structures. Computational studies predict a quantum yield of ~0.3 for cross-dimerization with ethylene .

Interaction with Biomolecules

The compound undergoes non-covalent interactions with enzymes:

  • Tyrosinase Inhibition : Binds to copper-active sites via carbonyl and thiophene groups (IC₅₀ ≈ 12 μM in silico).

  • DNA Intercalation : Planar structure facilitates stacking with DNA bases, confirmed by UV-Vis hypochromicity .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (DSC data).

  • Hydrolytic Degradation : Susceptible to cleavage in acidic/basic conditions via retro-aldol pathways.

Comparative Reactivity of Analogues

Table 2 highlights differences in reactivity compared to structurally similar compounds:

Compound Key Reactivity Difference
3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneLower EAS activity due to fewer electron-donating groups
3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneEnhanced oxidation susceptibility
3-(2,4-Dimethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneReduced conjugation efficiency

Derived from PubChem data and crystallographic studies .

Scientific Research Applications

Anticancer Activity

Chalcones are known for their diverse biological activities, particularly their anticancer properties. Research indicates that (2E)-3-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • A study reported that chalcone derivatives with thiophenyl groups showed potent antiproliferative activity against MCF7 breast cancer cells with IC50 values around 7.4 µM .
  • Another research highlighted the ability of chalcones to inhibit tubulin polymerization, further supporting their role as potential anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Chalcones are known to inhibit the production of pro-inflammatory cytokines and enzymes.

Findings

  • Research indicates that treatment with chalcone derivatives can reduce inflammatory edema by up to 90% in animal models .
  • Specific studies have shown that certain modifications to the chalcone structure enhance solubility and bioavailability, leading to improved anti-inflammatory efficacy .

Antibacterial Activity

Chalcones have been explored for their antibacterial properties against various pathogens.

Mechanisms

  • Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against several bacterial strains by disrupting bacterial cell wall synthesis and function.
  • Synergistic Effects : When combined with other antibiotics, chalcone derivatives can enhance antibacterial activity, showcasing their potential as adjuvants in antibiotic therapy .

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have shown that the compound can bind to the active sites of certain enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Substituent Variations in Phenyl and Heterocyclic Moieties

The compound’s structural analogs differ primarily in substituent patterns on the phenyl ring and the choice of heterocycle (e.g., thiophene vs. furan or substituted phenyl). Key comparisons include:

Compound Substituents (Phenyl/Heterocycle) Key Structural Features Reference
Target Compound 2,4-Dimethoxyphenyl / Thiophen-2-yl Electron-donating methoxy groups; thiophene N/A
(E)-3-(4-Aminophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one 2,4-Dimethoxyphenyl / 4-Aminophenyl Amino group enhances H-bonding potential
(E)-3-(2-Bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one Bromo-fluorophenyl / Thiophen-2-yl Halogen substituents increase lipophilicity
(E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one 2,4-Dimethoxyphenyl / 2-Methylphenyl Methyl group steric effects
  • Thiophene vs.
  • Methoxy vs. Halogen Substituents : Methoxy groups improve solubility and electron donation, whereas halogens (e.g., Br, Cl) increase lipophilicity and steric bulk, as seen in .

Crystallographic and Bond Parameters

Bond lengths and angles in the target compound are comparable to derivatives like (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, with C=O bond lengths averaging ~1.22 Å and C-C (enone) bonds ~1.45 Å . The thiophene ring’s planarity contributes to molecular rigidity, similar to furan analogs in .

Anticancer and Anti-Inflammatory Potential

  • STAT3/NF-κB Inhibition : The target compound’s dimethoxy-thiophene scaffold aligns with derivatives showing inhibition of STAT3/NF-κB pathways. For instance, (E)-3-(7-(3,4-dimethoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibited IC₅₀ values <10 µM in cancer cell lines .
  • Tyrosinase Inhibition : Thiophene derivatives like (E)-3-(2,4-dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (compound 8 in ) showed 70% inhibition at 100 µM, suggesting the target compound’s thiophene moiety may enhance similar activity.

Antimicrobial Activity

Thiophene-containing chalcones demonstrate moderate-to-strong antimicrobial effects. For example, (2E)-3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one showed MIC values of 12.5 µg/mL against S. aureus , comparable to dimethoxy-phenyl analogs in .

Physicochemical Properties

Property Target Compound (Predicted) Analog (A2 in ) Analog ()
Melting Point ~200–205°C 201.0–202.5°C 180–182°C
Molecular Weight 286.33 g/mol 458.17 g/mol 309.18 g/mol
LogP ~3.5 (estimated) 4.2 3.8

Biological Activity

The compound (2E)-3-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one , commonly referred to as a chalcone, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings.

Chemical Formula

  • Molecular Formula: C₁₅H₁₄O₃S
  • Molecular Weight: 274.35 g/mol
  • Density: 1.206 g/cm³
  • Boiling Point: 455 °C at 760 mmHg
  • LogP: 3.661 (indicating moderate lipophilicity)

Structural Characteristics

The compound features a chalcone structure characterized by an α,β-unsaturated carbonyl group and is substituted with a thiophene ring and two methoxy groups on the phenyl ring. This unique substitution pattern is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene-containing chalcones can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study published in Bulgarian Chemical Communications highlighted the antimicrobial activity of several thiophene derivatives, suggesting that compounds similar to this compound could serve as potential leads for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of triple-negative breast cancer cells (MDA-MB-231) with IC₅₀ values ranging from 6.59 to 12.51 μM.

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit specific signaling pathways involved in cell survival and proliferation. Molecular docking studies suggest that it can bind effectively to active sites of enzymes critical for cancer cell growth .

Anti-inflammatory Activity

Chalcones are also recognized for their anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses.

Research Findings

A study examining various chalcone derivatives found that compounds with similar structures exhibited significant inhibition of nitric oxide production in macrophages, suggesting a potential application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneStructureModerate anticancer activity
(2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneStructureEnhanced antimicrobial properties
(2E)-3-(2,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-oneStructureNotable anti-inflammatory effects

The uniqueness of this compound lies in its specific substitution pattern that enhances its biological activity compared to other chalcone derivatives.

Q & A

Q. How to address low solubility in aqueous media for in vitro studies?

  • Employ co-solvents (DMSO ≤1% v/v) or formulate with cyclodextrins (e.g., β-CD). Confirm biocompatibility via hemolysis assays. Alternatively, synthesize water-soluble prodrugs (e.g., phosphate esters) .

Conflict Resolution in Data Interpretation

Q. How to reconcile discrepancies in reported antimicrobial activity across studies?

  • Standardize assay protocols (e.g., CLSI guidelines). Test against reference strains (ATCC) with positive controls (e.g., ciprofloxacin). Consider efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to distinguish intrinsic activity from resistance mechanisms .

Q. Why do DFT-predicted dipole moments deviate from experimental values?

  • Account for crystal field effects in solid-state vs. gas-phase calculations. Use Hirshfeld surface analysis to quantify intermolecular contributions in XRD data .

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